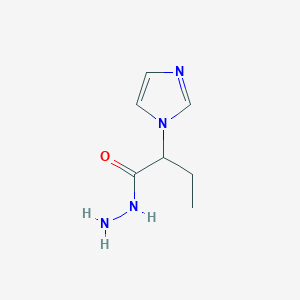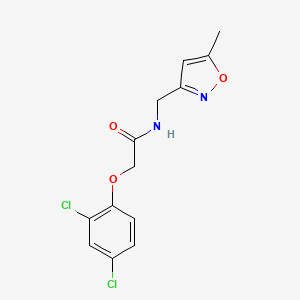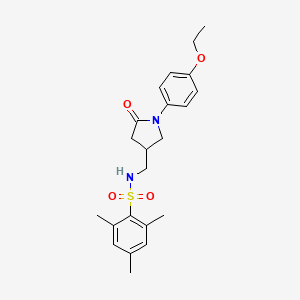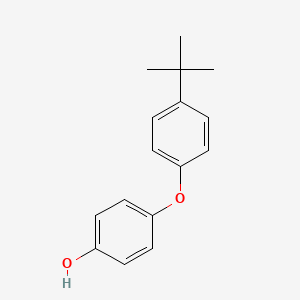
4-(4-tert-Butylphenoxy)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(4-tert-Butylphenoxy)phenol” is an organic compound with the formula (CH3)3CC6H4OH . It is one of three isomeric tert-butyl phenols . It is a white solid with a distinct phenolic odor . It dissolves in basic water .
Synthesis Analysis
The synthesis of “this compound” can be achieved by adding the corresponding anilines in liquid or molten state together with aqueous sodium nitrite solution in equimolar amounts to excess HCl . The diazonium chloride solution obtained is then introduced into a boiling mixture of about half-concentrated H2SO4 and an aromatic hydrocarbon .Molecular Structure Analysis
The molecular structure of “this compound” includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 25 bonds . There are 11 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, and 1 aromatic hydroxyl .Chemical Reactions Analysis
Phenols, such as “this compound”, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . They can undergo oxidation to form quinones .Physical And Chemical Properties Analysis
“this compound” is a white solid with a distinct phenolic odor . It has a density of 0.908 g/cm3 at 20 °C . Its melting point is 99.5 °C and boiling point is 239.8 °C . It is soluble in water at 0.6 g/L at 20 °C .科学的研究の応用
Transformation and Oxidation Processes
4-tert-Butylphenol (4-tBP), closely related to 4-(4-tert-Butylphenoxy)phenol, has been studied for its environmental impact and transformation pathways. A study on the transformation of 4-tBP in the ferrate (VI) oxidation process reveals its main transformation into hydroxylation products, benzene-ring cleavage products, dimers, and higher polymerization products via various reactions. This indicates the potential for ferrate (VI) oxidation in treating phenol-contaminated waters (Qing Zheng et al., 2020).
Antioxidant Activities and Applications
Synthetic phenolic antioxidants (SPAs), including compounds similar to this compound, are widely used to retard oxidative reactions in various products. Recent research reviews the environmental occurrence, fate, human exposure, and toxicity of SPAs, indicating their widespread presence in environmental matrices and potential human exposure pathways. The need for studies on novel SPAs with lower toxicity and environmental impact is highlighted (Runzeng Liu & S. Mabury, 2020).
Electrochemical Properties and Applications
The electrochemical oxidation of phenol and derivatives in various ionic liquids demonstrates the potential for electrochemical applications of phenolic compounds, including the formation of phenolate anions and phenoxyl radicals. This opens avenues for the synthesis and manipulation of phenolic compounds in electrochemical processes (Constanza Villagrán et al., 2006).
Molecular and Chemical Interactions
Studies on spin interaction in zinc complexes of mono- and diradical Schiff and Mannich bases, including compounds structurally related to this compound, shed light on their molecular interactions and potential applications in materials science and catalysis (M. Orio et al., 2010).
Environmental and Health Impact
Research on the occurrence of SPAs and their metabolites in municipal sewage sludge in China emphasizes the environmental and health impacts of these compounds. It suggests the need for further investigation into their environmental behaviors, human exposure risks, and the development of safer alternatives (Runzeng Liu et al., 2015).
作用機序
Target of Action
4-(4-tert-Butylphenoxy)phenol, also known as 4-tert-Butylphenol, is an organic compound that has a variety of applications in the production of epoxy resins, curing agents, and polycarbonate resins . It is also used in the production of phenolic resins and as a plasticizer . .
Mode of Action
It is known that it can react with epichlorohydrin and sodium hydroxide to produce the glycidyl ether, which is used in epoxy resin chemistry . This suggests that it may interact with its targets through chemical reactions to produce desired effects.
Biochemical Pathways
It is known that phenolic compounds, which include this compound, can be involved in various biosynthetic pathways . These pathways can lead to the production of hydroxybenzoic acids, hydroxycinnamic acids, coumarins, phenylethanoids, flavonoids, and other compounds .
Pharmacokinetics
It is known that it is a white solid that dissolves in basic water , which may influence its bioavailability.
Result of Action
It is known that it can control molecular weight by limiting chain growth in the production of epoxy resins and polycarbonates .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its thermal stability has been studied, and it has been found that in the temperature range of 673–738 K, the thermolysis of 4-tert-butylphenol proceeds in two directions: dealkylation with the formation of phenol and isomerization into 4-isobutylphenol . This information can be useful for its use as an additive that increases the oxidative stability of fuels and lubricants, as well as an antioxidant for polymer compositions .
Safety and Hazards
“4-(4-tert-Butylphenoxy)phenol” is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation and serious eye damage . It is suspected of damaging fertility . A European Union risk assessment report suggested it had potential depigmenting properties and was a potential endocrine disruptor .
特性
IUPAC Name |
4-(4-tert-butylphenoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O2/c1-16(2,3)12-4-8-14(9-5-12)18-15-10-6-13(17)7-11-15/h4-11,17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMVMAYXFFONRDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-Cyclopentylsulfanyl-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2875016.png)

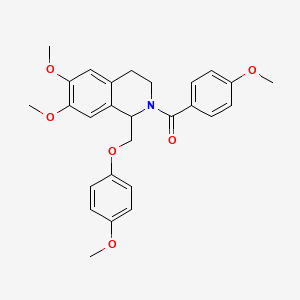
![2-(2-chlorobenzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2875024.png)
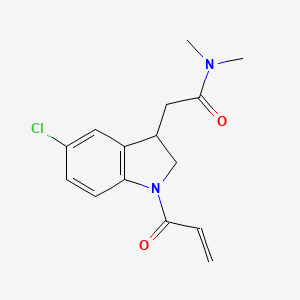
![6-Chloro-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-5-carboxylic acid](/img/structure/B2875027.png)
![N-isopropyl-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2875028.png)
![(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2875029.png)
